molecular formula C4H4N2O B053337 1H-pyrazole-4-carbaldehyde CAS No. 35344-95-7

1H-pyrazole-4-carbaldehyde

Cat. No. B053337
CAS RN: 35344-95-7
M. Wt: 96.09 g/mol
InChI Key: LRGBDJBDJXZTTD-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbaldehyde is a simple aromatic ring molecule with the molecular formula C4H4N2O . It is also known as 1H-Pyrazole-4-carboxaldehyde .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 1H-pyrazole-4-carbaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . An efficient synthetic route to construct ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes involves Pd-catalysed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 1H-pyrazole-4-carbaldehyde consists of a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

Pyrazole derivatives, including 1H-pyrazole-4-carbaldehyde, are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Physical And Chemical Properties Analysis

1H-Pyrazole-4-carbaldehyde has a molecular weight of 96.087 Da . Its physical and chemical properties include a density of 1.3±0.1 g/cm3, boiling point of 300.0±13.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Pyrazole derivatives, including 1H-pyrazole-4-carbaldehyde, have been synthesized and evaluated for their biological activities . These compounds have shown antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Agrochemistry

In the field of agrochemistry, pyrazole derivatives are used in the development of new agrochemicals . They have been found to have herbicidal properties .

Coordination Chemistry

Pyrazoles are also used in coordination chemistry . They can act as ligands, binding to a central metal atom to form a coordination complex .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used in the synthesis of organometallic compounds . These compounds are used in a variety of applications, including catalysis, materials science, and medicine .

Synthesis of Fluorescent Substances and Dyes

Pyrazole derivatives have found numerous applications in the synthesis of fluorescent substances and dyes .

Antifungal Activity

A series of pyrazole-4-carbaldehyde containing coumarin derivatives were synthesized and evaluated for their antifungal activity . Some of these compounds showed good to moderate antifungal activity .

Synthesis of Enzyme Inhibitors

Pyrazole-4-carbaldehyde is a useful intermediate in pyrazole chemistry and has been applied in the synthesis of some enzyme inhibitors . For example, a novel family of 5-reductase and aromatase inhibitors derived from 1, 2, 3-triazole derivative uses pyrazole-4-carbaldehyde as the starting material .

Ligands for Supramolecular Chemistry

Pyrazole-4-carbaldehyde has been used in the synthesis of ligands for supramolecular chemistry . These ligands can form complexes with metal ions, which have applications in various fields including catalysis, materials science, and medicine .

Complexing Agents

Pyrazole-4-carbaldehyde has been used in the synthesis of complexing agents . These agents can form complexes with metal ions, which can be used in various applications, including the removal of heavy metals from wastewater .

Antimicrobial Activity

A new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . These compounds were evaluated for their in vitro anti-microbial activity . Among all the tested compounds, some possess the highest growth inhibitory activity .

Antioxidant Activity

The antioxidant properties of these compounds were demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

Molecular Docking Studies on COVID-19

Molecular docking studies were conducted to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . These studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

Synthesis of Heterocycles

Pyrazole-4-carbaldehyde is used in the synthesis of heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of its ring(s). They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Green Synthesis

Pyrazole-4-carbaldehyde can be used in green synthesis . Green synthesis is a method of synthesis that is designed to be environmentally friendly and sustainable .

Microwave-Assisted Synthesis

Pyrazole-4-carbaldehyde can be used in microwave-assisted synthesis . This is a type of synthesis that uses microwave radiation to heat the reactants, which can speed up the reaction and improve the yield .

Anti-Hypercholesterolemic Activity

Compounds containing pyrazole scaffolds, with π-excessive monocyclic aromatic heterocyclic groups, are prone to possess an extensive biological activities like anti-hypercholesterolemic .

Antiviral Activity

Compounds containing pyrazole scaffolds have shown antiviral activities . For example, they have been used as potential inhibitors for the novel SARS Cov-2 virus .

Antiproliferative Activity

Pyrazole-based prominent drugs are available on the market, such as Pyrazofurin, Encorafenib, Celecoxib, Crizotinib, Lonazolac, etc., which have shown antiproliferative activities .

Safety And Hazards

1H-Pyrazole-4-carbaldehyde is harmful if swallowed and may cause skin irritation, allergic skin reaction, serious eye damage, and respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapours/spray, and used only outdoors or in a well-ventilated area .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and synthesizing structurally diverse pyrazole derivatives is highly desirable . Future research is needed to fully understand the compound’s properties and potential applications.

properties

IUPAC Name

1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-3-4-1-5-6-2-4/h1-3H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGBDJBDJXZTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408613
Record name 1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazole-4-carbaldehyde

CAS RN

35344-95-7
Record name 1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H)-Pyrazole-4-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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